1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H7ClF4OS It is known for its unique structure, which includes a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro, fluoro, and trifluoromethylthio groups onto the phenyl ring. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: This compound can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro, fluoro, and trifluoromethylthio groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
- 1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
These compounds share similar structural features but differ in the specific substituents attached to the phenyl ring.
Eigenschaften
Molekularformel |
C10H7ClF4OS |
---|---|
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
1-chloro-1-[5-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4OS/c1-5(16)9(11)7-4-6(12)2-3-8(7)17-10(13,14)15/h2-4,9H,1H3 |
InChI-Schlüssel |
ZNLWSXLHWRJQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)F)SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.